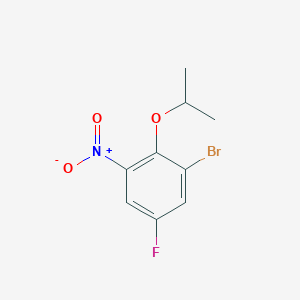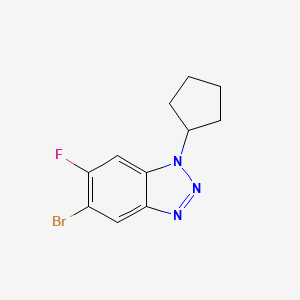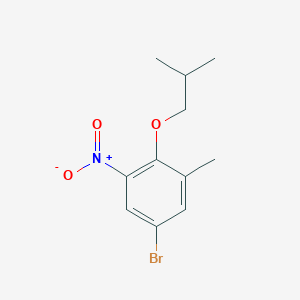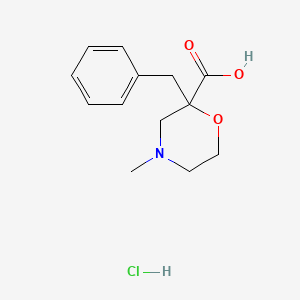
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3. It is used as a reference material that meets strict industry standards .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H18ClNO3. The InChI code for a similar compound, “4-methyl-2-morpholinecarboxylic acid hydrochloride”, is 1S/C6H11NO3.ClH/c1-7-2-3-10-5 (4-7)6 (8)9;/h5H,2-4H2,1H3, (H,8,9);1H .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Studies
2-Benzyl-4-methylmorpholine-2-carboxylic acid hydrochloride has been implicated in various synthetic and biological activity studies. For instance, it was involved in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, where the compounds exhibited moderate anti-inflammatory activities in tests, suggesting potential therapeutic uses in inflammation-related disorders (Tozkoparan et al., 1999).
Role in Metabolic Studies
The compound has also been part of studies focusing on metabolism, where derivatives of similar compounds underwent a metabolic process in animal models. For example, in one study, the urinary metabolites of a psychoactive drug were synthesized, and their identification involved processes where benzyl-related compounds played a role in the metabolic pathways (Kanamori et al., 2011).
Applications in Neurodegenerative Diseases
Interestingly, compounds structurally related to this compound were synthesized and evaluated for their potential as therapeutics for neurodegenerative diseases like Parkinson's disease. The compounds demonstrated significant neuroprotective properties in model organisms, suggesting potential application avenues in neurodegenerative disease management (Lee et al., 2022).
Biocatalyst Inhibition and Bioactive Compounds
The compound, being a carboxylic acid derivative, shares relevance with studies on biocatalyst inhibition and bioactive compounds. Carboxylic acids are known to inhibit microbial growth, which is significant in the context of microbial fermentation processes and preservation (Jarboe et al., 2013). Furthermore, natural carboxylic acids derived from plants are known for their biological activities, including antioxidant, antimicrobial, and cytotoxic activities, indicating the broader relevance of carboxylic acid derivatives in the pharmaceutical and preservative industries (Godlewska-Żyłkiewicz et al., 2020).
Propiedades
IUPAC Name |
2-benzyl-4-methylmorpholine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-7-8-17-13(10-14,12(15)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPSWNCZAKNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)(CC2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)


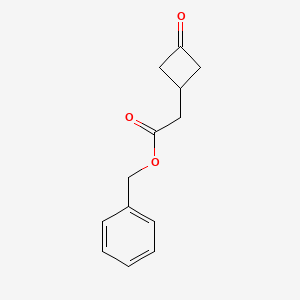
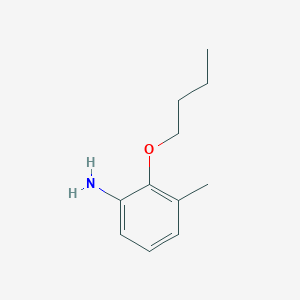
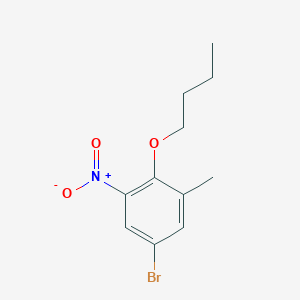

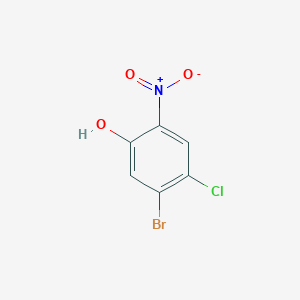
![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)
